5,6-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide
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Overview
Description
5,6-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a thiazole and pyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides in the presence of a base such as triethylamine.
Pyrimidine Ring Formation: The pyrimidine ring is formed by the condensation of β-diketones with amidines under acidic conditions.
Coupling Reaction: The final step involves coupling the thiazole and pyrimidine rings through a nucleophilic substitution reaction, where the pyridine moiety is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
5,6-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole-based antibiotics.
Pyrimidine Derivatives: Compounds with a pyrimidine ring, such as certain antiviral and anticancer drugs.
Uniqueness
5,6-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide is unique due to its specific combination of thiazole, pyridine, and pyrimidine rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5,6-dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-9-10(2)17-8-18-13(9)14(21)20-15-19-12(7-22-15)11-5-3-4-6-16-11/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQNHAIDMSACQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=NC(=CS2)C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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